molecular formula C16H13N5 B13374183 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole

3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole

Cat. No.: B13374183
M. Wt: 275.31 g/mol
InChI Key: KCNJLWKFFBOAKV-UHFFFAOYSA-N
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Description

3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is a heterocyclic compound that combines an indole ring with a tetrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and tetrazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Coupling with Indole: The synthesized tetrazole is then coupled with an indole derivative using a palladium-catalyzed cross-coupling reaction. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, converting it into other nitrogen-containing heterocycles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced tetrazole derivatives.

    Substitution Products: Halogenated indole derivatives.

Scientific Research Applications

3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5,7-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole: This compound has similar structural features but includes chlorine atoms, which can alter its chemical and biological properties.

    1-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole: The presence of a methyl group on the indole ring can influence its reactivity and interactions.

Uniqueness: 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is unique due to its specific combination of indole and tetrazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

3-[1-(4-methylphenyl)tetrazol-5-yl]-1H-indole

InChI

InChI=1S/C16H13N5/c1-11-6-8-12(9-7-11)21-16(18-19-20-21)14-10-17-15-5-3-2-4-13(14)15/h2-10,17H,1H3

InChI Key

KCNJLWKFFBOAKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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